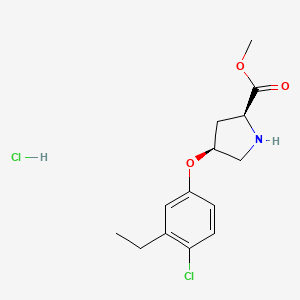

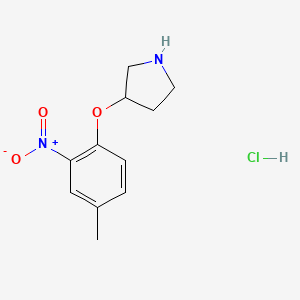

1-Cyclobutylpiperidine-3-carboxylic acid

Vue d'ensemble

Description

“1-Cyclobutylpiperidine-3-carboxylic acid” is a chemical compound used in scientific research. Its unique structure enables it to be employed for various applications, such as drug development and organic synthesis. It is related to the piperidine class of compounds, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Chemical Reactions Analysis

Carboxylic acids, which “this compound” is a type of, exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass .

Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . Solubility decreases as the carbon chain length increases because dipole forces become less important and dispersion forces become more predominant .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactivity

One study explored the decomposition and inhibition mechanism of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), highlighting the reactivity of cyclopropyl functionalities and their interactions with enzymes such as ACC deaminase (Liu et al., 2015). Another research focused on the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), investigating their potential as PET ligands for tumor detection, showcasing the application of cyclobutane derivatives in medicinal imaging (Martarello et al., 2002).

Enzyme Inhibition

Research into structural and conformational analogues of L-methionine as inhibitors of enzymatic synthesis of S-adenosyl-l-methionine detailed how cyclobutyl and related compounds serve as competitive inhibitors, affecting various biochemical pathways (Coulter et al., 1974). This illustrates the utility of cyclobutyl derivatives in probing and modifying enzyme activity.

Medicinal Chemistry and Drug Design

A study on the synthesis of Boc-protected 1-(3-oxocycloalkyl)ureas via one-step Curtius rearrangement showcased the synthesis of cyclobutyl-containing compounds as key intermediates for developing agonists of metabotropic glutamate receptor 5 (Sun et al., 2014). Another work focused on improved synthesis methods for anti-[18F]FACBC, a non-natural amino acid used in tumor imaging, emphasizing the role of cyclobutyl derivatives in creating effective diagnostic tools (McConathy et al., 2003).

Safety and Hazards

Orientations Futures

Piperidine derivatives, which “1-Cyclobutylpiperidine-3-carboxylic acid” is a type of, have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

Propriétés

IUPAC Name |

1-cyclobutylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJUFMVVHNZULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)

![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)

![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)

![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)

![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)

![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)